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Compound of Interest

Compound Name: 1-Ethynyl-1-methylcyclohexane

Cat. No.: B1358307 Get Quote

A detailed comparative analysis of the spectroscopic signatures of 1-Ethynyl-1-
methylcyclohexane and its primary reaction products offers a roadmap for researchers in

synthetic chemistry and drug development. This guide provides a comprehensive overview of

the expected spectral shifts and structural elucidations critical for monitoring and confirming

chemical transformations.

This publication delves into the spectroscopic characteristics of 1-Ethynyl-1-
methylcyclohexane and its derivatives resulting from common alkyne reactions, including

hydration, hydrogenation, and halogenation. By presenting the available experimental data in a

structured format, this guide aims to facilitate the identification and characterization of these

compounds in a laboratory setting.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-Ethynyl-1-
methylcyclohexane and its reaction products. It is important to note that experimental spectra

for the starting material, 1-Ethynyl-1-methylcyclohexane, are not readily available in public

spectral databases. The data presented for this compound are therefore predicted values

based on its structure.

Table 1: Spectroscopic Data for 1-Ethynyl-1-methylcyclohexane and its Reaction Products
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Compoun
d

Molecular
Formula

Molecular
Weight (
g/mol )

IR (cm⁻¹)
¹H NMR
(δ ppm)

¹³C NMR
(δ ppm)

Mass
Spec
(m/z)

1-Ethynyl-

1-

methylcycl

ohexane

C₉H₁₄ 122.21[1]

~3300 (≡C-

H), ~2100

(C≡C),

~2930,

2860 (C-H)

1-Acetyl-1-

methylcycl

ohexane

C₉H₁₆O 140.22

~1710

(C=O),

~2930,

2860 (C-H)

212.9,

50.1, 37.5,

26.0, 23.4,

23.2, 21.4

140 (M+),

125, 97,

83, 69, 43

1-Ethyl-1-

methylcycl

ohexane

C₉H₁₈ 126.24[2]
~2960-

2850 (C-H)

39.9, 35.0,

31.0, 26.9,

23.3, 8.6

126 (M+),

111, 97,

83, 69, 55

1-(1,2-

Dibromoet

henyl)-1-

methylcycl

ohexane

C₉H₁₄Br₂ 281.02

1-(1,2-

Dichloroeth

enyl)-1-

methylcycl

ohexane

C₉H₁₄Cl₂ 193.11

Reaction Pathways and Experimental Workflow
The transformation of 1-Ethynyl-1-methylcyclohexane into its various products can be

visualized through the following reaction pathways. The subsequent experimental workflow

outlines a general procedure for spectroscopic analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-Ethynyl-1-methylcyclohexane
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H18/c1-3-9(2)7-5-4-6-8-9/h3-8H2%2C1-2H3
https://www.benchchem.com/product/b1358307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1-Ethynyl-1-methylcyclohexane

1-Acetyl-1-methylcyclohexane
Hydration

(H₂SO₄, H₂O, HgSO₄)

1-Ethyl-1-methylcyclohexane

Hydrogenation
(H₂, Pd/C)

1-(1,2-Dihaloethenyl)-1-methylcyclohexane

Halogenation
(X₂, CCl₄)

Click to download full resolution via product page

Reaction pathways of 1-Ethynyl-1-methylcyclohexane.
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Synthesis

Spectroscopic Analysis

1-Ethynyl-1-methylcyclohexane

Perform Reaction
(Hydration, Hydrogenation, or Halogenation)

Reaction Work-up and Purification

Isolated Product

IR Spectroscopy ¹H and ¹³C NMR Spectroscopy Mass Spectrometry

Data Analysis and Structure Confirmation
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General experimental workflow for synthesis and analysis.

Detailed Experimental Protocols
General Spectroscopic Methods:

Infrared (IR) Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared

(FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr

plates. Solid samples are often analyzed as a KBr pellet.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained

using a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).

Samples are dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are

reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer

with electron ionization (EI) or other suitable ionization methods. The data provides the

mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Synthesis of Reaction Products (General Procedures):

Hydration (Oxymercuration-Demercuration): To a solution of 1-Ethynyl-1-
methylcyclohexane in a suitable solvent (e.g., THF/water), mercuric sulfate and sulfuric

acid are added. The reaction is stirred at room temperature, followed by reduction with

sodium borohydride to yield 1-acetyl-1-methylcyclohexane.

Hydrogenation: 1-Ethynyl-1-methylcyclohexane is dissolved in a solvent like ethanol, and

a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to

a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with stirring until

the reaction is complete, yielding 1-ethyl-1-methylcyclohexane.

Halogenation: To a solution of 1-Ethynyl-1-methylcyclohexane in an inert solvent such as

carbon tetrachloride, a solution of the halogen (e.g., Br₂ or Cl₂) in the same solvent is added

dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture

is then washed and the solvent evaporated to give the dihalogenated product.

Spectroscopic Comparison and Analysis
1-Ethynyl-1-methylcyclohexane (Starting Material): The key spectroscopic features to

anticipate for this terminal alkyne are a sharp absorption band around 3300 cm⁻¹ in the IR

spectrum, corresponding to the ≡C-H stretch, and another sharp, weaker band around 2100

cm⁻¹ for the C≡C triple bond stretch. The acetylenic proton should appear as a singlet in the ¹H

NMR spectrum around δ 2.0-3.0 ppm. The two sp-hybridized carbons would be visible in the

¹³C NMR spectrum in the range of δ 65-90 ppm.
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1-Acetyl-1-methylcyclohexane (Hydration Product): The most significant change upon hydration

to the ketone is the appearance of a strong C=O stretching absorption in the IR spectrum

around 1710 cm⁻¹. The alkyne-related peaks (≡C-H and C≡C) will be absent. In the ¹³C NMR

spectrum, the carbonyl carbon will appear significantly downfield, typically above δ 200 ppm.

The acetyl methyl protons will give a sharp singlet in the ¹H NMR spectrum around δ 2.1 ppm.

The mass spectrum will show the molecular ion peak at m/z 140.

1-Ethyl-1-methylcyclohexane (Hydrogenation Product): Complete hydrogenation results in a

saturated alkane. The IR spectrum will be dominated by C-H stretching and bending vibrations

in the 2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹ regions, respectively. The characteristic alkyne

absorptions will be absent. The ¹H NMR spectrum will show signals for the ethyl and methyl

groups, as well as the cyclohexane ring protons, all in the upfield region (typically δ 0.8-1.8

ppm). The mass spectrum will show a molecular ion peak at m/z 126, with characteristic

fragmentation patterns for alkylcyclohexanes.

1-(1,2-Dihaloethenyl)-1-methylcyclohexane (Halogenation Products): The addition of halogens

across the triple bond will lead to a dihaloalkene. The IR spectrum will no longer show the

alkyne absorptions. The ¹H NMR spectrum will show a singlet for the vinyl proton, with its

chemical shift dependent on the halogen and its stereochemical environment. The ¹³C NMR

spectrum will show two sp²-hybridized carbons in the olefinic region, with their chemical shifts

influenced by the attached halogens. The mass spectrum will exhibit a characteristic isotopic

pattern for the molecular ion peak if bromine or chlorine is present.

This guide provides a foundational understanding of the spectroscopic changes that occur

during key reactions of 1-Ethynyl-1-methylcyclohexane. While experimental data for some

compounds remains elusive in public domains, the provided information and predicted spectral

characteristics offer a valuable tool for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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